molecular formula C15H26ClNO2 B5518407 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride

2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride

Cat. No. B5518407
M. Wt: 287.82 g/mol
InChI Key: FXWGQNJVMSZFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride, also known as BICPNA, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to enhance synaptic plasticity and improve learning and memory in animal models. In pharmacology, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been investigated for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In medicinal chemistry, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been studied for its potential as a scaffold for the development of new drugs.

Mechanism of Action

2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes such as learning and memory. By binding to the receptor, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride enhances the response of the receptor to its natural ligand, acetylcholine, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to have several biochemical and physiological effects, including increased synaptic plasticity, improved learning and memory, and neuroprotection. In animal models, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the alpha7 nAChR, which makes it a useful tool for studying the role of this receptor in cognitive processes. However, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride, including further investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases, exploration of its effects on other cognitive processes beyond learning and memory, and development of new compounds based on the 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride scaffold with improved pharmacological properties.
In conclusion, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action involves positive allosteric modulation of the alpha7 nAChR, leading to increased synaptic plasticity and improved cognitive function. While 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential as a drug candidate and its effects on cognitive processes.

Synthesis Methods

The synthesis of 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride involves several steps, including the reaction of 2-cyclohexenone with pyrrolidine, followed by the reaction of the resulting product with 1,5-cyclooctadiene. The final step involves the reaction of the product with acetic anhydride and hydrochloric acid to yield 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride hydrochloride.

properties

IUPAC Name

(2-pyrrolidin-1-yl-9-bicyclo[3.3.1]nonanyl) acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-11(17)18-15-12-5-4-6-13(15)14(8-7-12)16-9-2-3-10-16;/h12-15H,2-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWGQNJVMSZFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCCC1C(CC2)N3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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